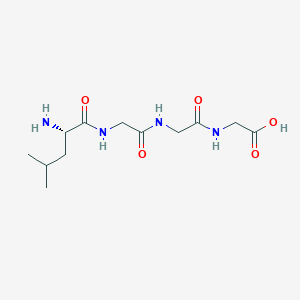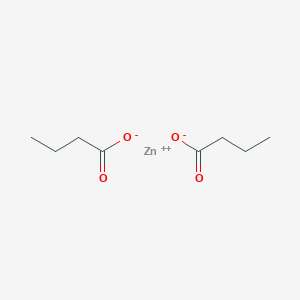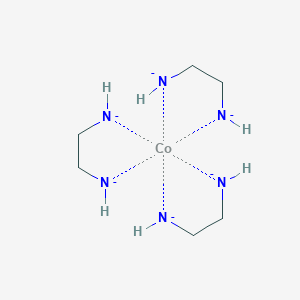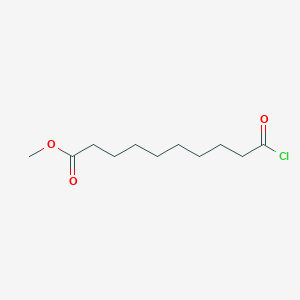
Digallium sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Digallium sulfide (Ga2S3) is a compound of sulfur and gallium. It is a semiconductor that has applications in electronics and photonics . There are four polymorphs of Ga2S3: α (hexagonal), α’ (monoclinic), β (hexagonal), and γ (cubic). The alpha form is yellow .
Synthesis Analysis
Ga2S3 can be prepared by reacting the elements at high temperature or as a white solid by heating Ga in a stream of H2S at high temperature (950 °C) . It may also be prepared by a solid-state reaction of GaCl3 and Na2S .
Molecular Structure Analysis
The gallium sulfide monolayer is demonstrated as a promising two-dimensional semiconductor material with considerable properties . The bandgap modulation of GaS monolayer under biaxial or uniaxial strain has been investigated using density functional theory calculation .
Chemical Reactions Analysis
When the applied potential exceeds − 2.0 V, the reduction of gallium can be clearly observed. When the overpotential is low, gallium electrodeposition is controlled by the chemical reaction process, and decreasing the potential can promote the reaction .
Applications De Recherche Scientifique
Atomic Layer Deposition of Gallium Sulfide Films : Gallium sulfide films synthesized via atomic layer deposition (ALD) using hexakis(dimethylamido)digallium and hydrogen sulfide have potential applications in surface coating technologies. These films demonstrate self-limiting growth characteristics and can be used for creating amorphous films with varying refractive indices (Meng et al., 2014).
High-Pressure Structural and Elastic Properties : Mercury digallium sulfide (HgGa2S4) exhibits significant changes in structural and elastic properties under high pressure, relevant for materials science and geophysics research (Gomis et al., 2014).
Metal Sulfides in Renewable Energy Applications : Metal sulfides like digallium sulfide are being explored for renewable energy applications, particularly in hydrogen energy production through methods like electrocatalytic hydrogen generation and photoelectrochemical water splitting (Chandrasekaran et al., 2019).
Potential in Thermoelectric Materials : Binary metal sulfides, which include digallium sulfide, are considered promising thermoelectric materials due to their low cost, low toxicity, and abundance. They are being researched for their potential in commercial thermoelectric applications (Ge et al., 2016).
Vapor-Solid Growth of One-Dimensional Gallium Sulfide Nanostructures : The synthesis of one-dimensional gallium sulfide nanostructures via vapor-solid methods opens avenues for applications in photoelectric devices, electrical sensors, and nonlinear optical applications (Shen et al., 2009).
Applications in Batteries and Energy Storage : Bimetallic sulfides, including those involving gallium, have shown promising applications in advanced sodium-ion batteries due to their high electronic conductivity and electrochemical activity (Liu et al., 2019).
Orientations Futures
The nonlinear optical (NLO) properties of 2D gallium sulfide (GaS), including second-harmonic generation (SHG), two-photon excited fluorescence (TPEF), and NLO absorption are presented . These NLO activities indicate that 2D GaS material can facilitate the technical advancements of future nonlinear optoelectronic devices .
Propriétés
IUPAC Name |
gallanylsulfanylgallane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ga.S.4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFGYPNKMPSJMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S([GaH2])[GaH2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ga2H4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Digallium sulfide | |
CAS RN |
12259-25-5 |
Source


|
| Record name | Digallium sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012259255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B79622.png)











